
(E)-7-Fluoro-N'-hydroxyisoquinoline-1-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-7-Fluoro-N’-hydroxyisoquinoline-1-carboximidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorine atom at the 7th position of the isoquinoline ring and a hydroxy group attached to the carboximidamide moiety, which contributes to its distinctive chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-Fluoro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of isoquinoline derivatives, followed by the introduction of the carboximidamide group through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of (E)-7-Fluoro-N’-hydroxyisoquinoline-1-carboximidamide may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste.
化学反应分析
Types of Reactions
(E)-7-Fluoro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide moiety can be reduced to form amine derivatives.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of different substituted isoquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield oxoisoquinoline derivatives, while reduction of the carboximidamide group can produce amine derivatives.
科学研究应用
(E)-7-Fluoro-N’-hydroxyisoquinoline-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for treating various diseases due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (E)-7-Fluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxy group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
7-Fluoroisoquinoline: Lacks the hydroxy and carboximidamide groups, resulting in different chemical properties and reactivity.
N’-hydroxyisoquinoline-1-carboximidamide: Lacks the fluorine atom, affecting its overall stability and biological activity.
Isoquinoline derivatives: Various derivatives with different substituents at the 7th position or modifications to the carboximidamide group.
Uniqueness
(E)-7-Fluoro-N’-hydroxyisoquinoline-1-carboximidamide stands out due to the presence of both the fluorine atom and the hydroxy group, which confer unique chemical and biological properties
属性
分子式 |
C10H8FN3O |
|---|---|
分子量 |
205.19 g/mol |
IUPAC 名称 |
7-fluoro-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H8FN3O/c11-7-2-1-6-3-4-13-9(8(6)5-7)10(12)14-15/h1-5,15H,(H2,12,14) |
InChI 键 |
LEWCGMPZGHVIGV-UHFFFAOYSA-N |
手性 SMILES |
C1=CC(=CC2=C1C=CN=C2/C(=N\O)/N)F |
规范 SMILES |
C1=CC(=CC2=C1C=CN=C2C(=NO)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



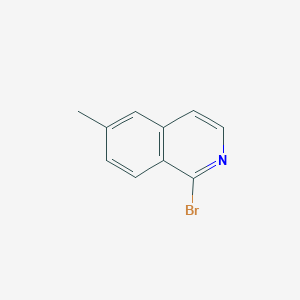
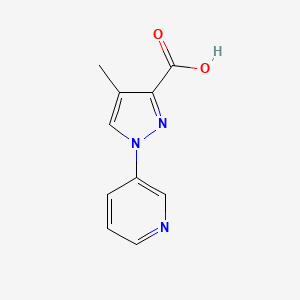
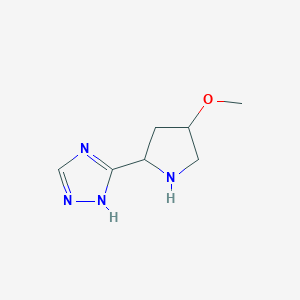
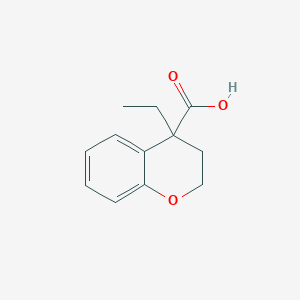

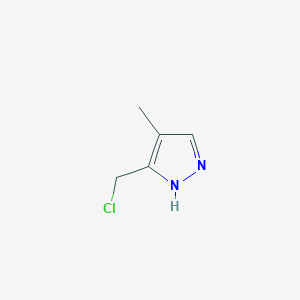

![4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride](/img/structure/B13219751.png)
![4-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]butanamide](/img/structure/B13219753.png)
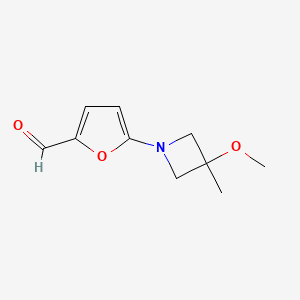
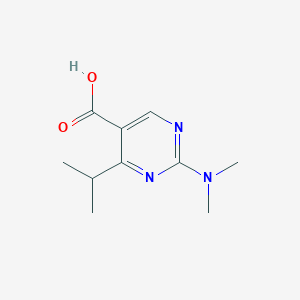
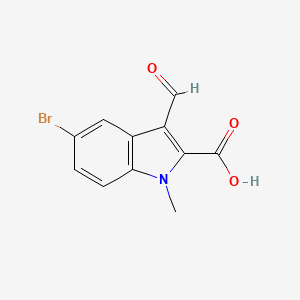
![5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B13219793.png)
